molecular formula C22H25N3O4S2 B2848342 N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 501351-48-0

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2848342
CAS No.: 501351-48-0
M. Wt: 459.58
InChI Key: UIFUFYRGQLUZBL-UHFFFAOYSA-N
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound belonging to the class of benzothiazole-derived sulfonamides. This class of compounds is recognized for its diverse biological activities and significant potential in medicinal chemistry research . The structure is characterized by a 4-ethoxy-substituted benzothiazole core linked to a benzamide moiety featuring a (2-methylpiperidin-1-yl)sulfonyl group, which introduces steric bulk and is instrumental in modulating interactions with biological targets . Researchers investigating benzothiazole derivatives have found that they exhibit promising antimicrobial properties, demonstrating efficacy against various strains of bacteria such as Staphylococcus aureus and Escherichia coli , as well as antifungal activity against organisms like Candida albicans . Furthermore, benzothiazole scaffolds are of considerable interest in oncology research, with studies showing that related compounds can induce apoptosis in various cancer cell lines, potentially through caspase activation pathways . The hypothesized mechanism of action for this class of compounds often involves the inhibition of key enzymes, such as tyrosine kinases, through interactions between the sulfonamide moiety and ATP-binding pockets, or the modulation of other critical cellular receptors . Available for research applications, this product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-3-29-18-8-6-9-19-20(18)23-22(30-19)24-21(26)16-10-12-17(13-11-16)31(27,28)25-14-5-4-7-15(25)2/h6,8-13,15H,3-5,7,14H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFUFYRGQLUZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide” typically involves multi-step organic reactions. The starting materials might include 4-ethoxybenzo[d]thiazole and 2-methylpiperidine, which undergo sulfonylation and amidation reactions under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the thiazole ring.

    Reduction: Reduction reactions could target the sulfonyl group or the benzamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the benzene ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential as a drug candidate, particularly if it exhibits interesting biological activities such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine Sulfonamide Substitutions

  • N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[(2-ethyl-1-piperidinyl)sulfonyl]benzamide (C₃₀H₃₇N₅O₄S₂, 595.777 g/mol): This analogue replaces the 2-methylpiperidine with a 2-ethylpiperidine and introduces a pyrazole-ethyl group on the benzamide nitrogen. These modifications could alter kinase selectivity compared to the target compound .
  • N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[benzyl(methyl)sulfamoyl]benzamide (C₂₆H₂₆N₄O₄S₂, 533.890 g/mol): Here, the 2-methylpiperidine is replaced with a benzyl-methylsulfamoyl group. The imine (Schiff base) structure in the benzothiazole ring may reduce stability under acidic conditions .

Variations in Sulfonamide Substituents

  • 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (C₂₄H₃₁N₃O₄S₂, 489.7 g/mol):
    This compound substitutes the 2-methylpiperidine with diisobutyl groups , resulting in a lower molecular weight and higher lipophilicity (XLogP3 = 5.7 vs. ~4.5 for the target compound). The bulky isobutyl groups may hinder membrane permeability but improve selectivity for hydrophobic binding pockets .

  • 4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (C₁₉H₂₁N₃O₄S₂, 427.51 g/mol):
    The diethylsulfamoyl group and methoxy (vs. ethoxy) on benzothiazole reduce steric bulk, enhancing solubility but possibly diminishing target affinity. The methoxy group’s electron-donating effects may alter metabolic oxidation pathways .

Pharmacological and Physicochemical Comparisons

Property Target Compound Diisobutyl Analogue Pyrazole-Ethyl Analogue Methoxy-Diethyl Analogue
Molecular Weight (g/mol) 507.62 489.7 595.78 427.51
XLogP3 ~4.5 (estimated) 5.7 ~5.2 (estimated) ~3.8 (estimated)
Hydrogen Bond Acceptors 7 7 9 7
Rotatable Bonds 10 10 12 8
Key Structural Feature 2-Methylpiperidine Diisobutyl Pyrazole-ethyl Diethylsulfamoyl
  • Lipophilicity and Solubility : The target compound’s 2-methylpiperidine and ethoxy groups balance moderate lipophilicity (XLogP3 ~4.5) with aqueous solubility, critical for oral bioavailability. Diisobutyl and pyrazole-ethyl analogues exhibit higher lipophilicity, favoring CNS penetration but risking off-target effects .
  • Metabolic Stability : The ethoxy group on benzothiazole is less prone to oxidative metabolism compared to methoxy in , enhancing half-life. Piperidine rings (as in the target compound) are metabolized via cytochrome P450 enzymes, whereas diethylsulfamoyl groups may undergo N-dealkylation .

Anticancer and Antimicrobial Activity

  • Benzothiazole Derivatives : Compounds like N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) show anticancer activity via kinase inhibition. The target compound’s sulfonamide group may mimic ATP-binding motifs, enhancing kinase affinity .
  • Chloro-Substituted Analogues: N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(3,4-dihydroquinoline-1(2H)-sulfonyl)benzamide (MW 498.02 g/mol) introduces a chloro group for enhanced DNA intercalation but increases hepatotoxicity risks .

Q & A

Q. What statistical methods are recommended for dose-response studies involving this compound?

  • Answer : Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC50/EC50 values. Report 95% confidence intervals and assess goodness-of-fit via R². For multiplexed assays (e.g., high-throughput screens), apply false discovery rate (FDR) corrections to minimize Type I errors .

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